2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S4/c1-2-33-17-9-7-15(8-10-17)29-20-19(37-24(29)34)21(32)30(16-5-3-14(25)4-6-16)23(28-20)36-13-18(31)27-22-26-11-12-35-22/h3-12H,2,13H2,1H3,(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTKYIPOEZPHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=NC=CS4)C5=CC=C(C=C5)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its interaction with molecular targets and potential therapeutic uses.
Chemical Structure
The compound features a complex structure that includes:
- Ethoxyphenyl group
- Fluorophenyl group
- Thiazolopyrimidine moiety
This unique combination of functional groups is believed to enhance its biological activity and specificity towards certain molecular targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies indicate that it may act through:
- Competitive binding : Inhibiting enzyme activity by occupying the active site.
- Allosteric modulation : Inducing conformational changes in enzymes that alter their activity.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in disease progression (e.g., COX enzymes) |
| Anticancer Activity | Demonstrated cytotoxic effects against cancer cell lines such as MCF-7 |
| Anti-inflammatory | Potential to reduce inflammation through inhibition of pro-inflammatory pathways |
Case Studies and Research Findings
- Enzyme Interaction Studies :
- Cytotoxicity Assays :
- Comparative Analysis :
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex thiazolo-pyrimidine structure that contributes to its reactivity and interaction with biological targets. The molecular formula is , indicating a significant presence of sulfur and nitrogen atoms which are crucial for its biological activity.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been evaluated as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory diseases .
- Anticancer Properties : The structural features of this compound suggest it could interact with various cancer-related targets. Research has indicated that similar compounds exhibit cytotoxic effects against different cancer cell lines .
Synthesis of Novel Compounds
Due to its unique structural characteristics, this compound serves as a versatile building block in synthetic organic chemistry:
- Synthesis of Thiazole Derivatives : It can be used to synthesize other thiazole-based compounds which may have enhanced biological activities or novel properties .
Material Science
In industry, the compound is being explored for its potential applications in developing new materials:
- Electronic Properties : The sulfur-containing moieties in the compound may impart specific electronic properties useful for applications in organic electronics or photonic devices .
Case Study 1: Anti-inflammatory Mechanism
A study conducted by researchers focused on the anti-inflammatory effects of the compound through molecular docking studies. The results indicated strong binding affinity to the active site of 5-lipoxygenase, suggesting that further optimization could yield a potent anti-inflammatory agent .
Case Study 2: Anticancer Activity Evaluation
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) groups in the molecule are susceptible to oxidation. Common oxidizing agents convert these groups into sulfoxides or sulfones, altering electronic properties and potential bioactivity.
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| Sulfanyl groups | H₂O₂, AcOH, 25°C, 6 hrs | Sulfoxide derivatives (e.g., -S(O)-) |
| Sulfanyl groups | KMnO₄, H₂SO₄, reflux | Sulfone derivatives (e.g., -SO₂-) |
For example, oxidation of the thiazolo[4,5-d]pyrimidin sulfanyl group with hydrogen peroxide yields sulfoxide intermediates, potentially enhancing solubility for pharmacological studies.
Hydrolysis Reactions
The acetamide moiety (-N-(1,3-thiazol-2-yl)acetamide) undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid derivatives.
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| Acetamide group | HCl (6M), reflux, 12 hrs | 2-{[...]sulfanyl}acetic acid + 1,3-thiazol-2-amine |
| Acetamide group | NaOH (2M), 70°C, 8 hrs | Sodium 2-{[...]sulfanyl}acetate + 1,3-thiazol-2-amine |
Hydrolysis products are critical for probing structure-activity relationships in medicinal chemistry.
Electrophilic Aromatic Substitution (EAS)
The ethoxyphenyl and fluorophenyl rings participate in EAS. The ethoxy group (-OCH₂CH₃) is electron-donating, activating the ring for nitration or halogenation, while the fluorophenyl group directs substitutions to meta positions.
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| Ethoxyphenyl ring | HNO₃/H₂SO₄, 0°C, 3 hrs | Nitro derivatives at para/ortho positions |
| Fluorophenyl ring | Br₂, FeBr₃, 50°C, 6 hrs | Bromo derivatives at meta positions |
Nucleophilic Substitution
The thiazolo[4,5-d]pyrimidin core contains electrophilic sites (e.g., positions adjacent to sulfur or nitrogen atoms) that react with nucleophiles like amines or thiols.
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| Pyrimidin C-5 position | NH₃ (excess), EtOH, 80°C | Amino-substituted thiazolo[4,5-d]pyrimidin derivatives |
Reduction Reactions
The carbonyl group (7-oxo) and sulfanyl moieties can be reduced under specific conditions.
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| 7-Oxo group | NaBH₄, MeOH, 25°C, 4 hrs | 7-Hydroxy derivative |
| Sulfanyl groups | LiAlH₄, THF, reflux | Thiol (-SH) derivatives |
Cycloaddition and Cross-Coupling
The thiazol-2-yl group enables participation in cycloaddition (e.g., Huisgen) or Suzuki-Miyaura cross-coupling reactions for structural diversification.
| Reaction Site | Reagents/Conditions | Product |
|---|---|---|
| Thiazol-2-yl ring | CuI, Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives for enhanced π-π stacking in drug design |
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several classes of heterocycles:
Key Observations :
- The thiazolo-pyrimidine core in the target compound is distinct from triazoles or pyrrolo-thiazolo systems, offering enhanced rigidity and π-conjugation .
- Electron-withdrawing groups (e.g., 4-fluorophenyl, thione) are common across analogs, modulating reactivity and binding affinity .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
- Methodology : Use a combination of NMR (1H, 13C, and 2D experiments) to resolve overlapping signals from the thiazole and pyrimidine rings. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography is critical for confirming stereochemistry and intramolecular interactions, as demonstrated in structural studies of analogous thiazolo[4,5-d]pyrimidine derivatives .
- Key Challenges : Overlapping peaks in NMR due to aromatic substituents (e.g., 4-ethoxyphenyl and 4-fluorophenyl groups) require advanced decoupling techniques or computational modeling to resolve .
Q. How can researchers design a scalable synthetic route for this compound?
- Methodology : Begin with modular synthesis of the thiazolo[4,5-d]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. Introduce sulfanyl and acetamide substituents via nucleophilic substitution or Mitsunobu reactions. Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling steps) to enhance yields, as seen in structurally related compounds .
- Validation : Monitor reaction progress via TLC and LC-MS. Purify intermediates using column chromatography with gradient elution (hexane/ethyl acetate) .
Q. What safety protocols are essential for handling this compound?
- Guidelines : Follow OSHA standards for handling sulfanyl-containing compounds:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure.
- Store in airtight containers under inert gas (N2/Ar) to prevent oxidation of the sulfanylidene group .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound?
- Methodology : Apply Box-Behnken or Central Composite Design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, optimize cyclization steps by varying temperature (80–120°C) and catalyst (e.g., p-TsOH vs. FeCl3). Use ANOVA to identify significant factors and response surface models to predict optimal yields .
- Case Study : A study on thiazolo[3,2-a]pyrimidine derivatives achieved 85% yield by optimizing solvent polarity (DMF:H2O ratio) and reaction time .
Q. What computational tools can predict the compound’s reactivity and biological targets?
- Approach :
- Quantum Chemistry : Use Gaussian or ORCA for DFT calculations to map reaction pathways (e.g., sulfanyl substitution kinetics) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding affinity to enzymes like cyclooxygenase-2 (COX-2), given the compound’s structural similarity to bioactive thiazole derivatives .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Strategy :
- Assay Standardization : Compare protocols (e.g., cell lines, incubation times) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that might explain divergent results .
Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Prodrug Design : Modify the acetamide group with ester linkages to improve oral bioavailability.
- Lipinski’s Rule Analysis : Evaluate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to ensure drug-likeness. Structural analogs with fluorophenyl groups showed improved blood-brain barrier penetration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
